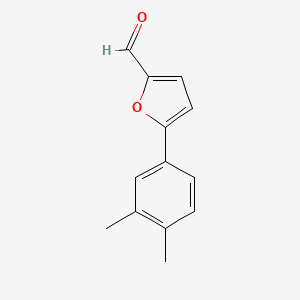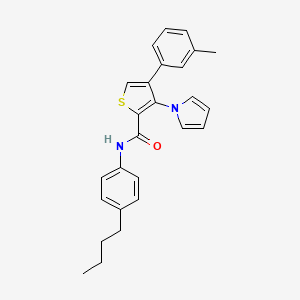
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group at the 2-position. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-(3,4-Dimethylphenyl)furan-2-carbaldehyde typically involves the following steps:
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antibacterial and antifungal agents.
Materials Science: The compound is employed in the development of organic materials with specific electronic and optical properties.
Chemical Biology: It serves as a precursor for the synthesis of molecular probes and bioactive molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The furan ring and aldehyde group play crucial roles in these interactions, facilitating binding to the target molecules and influencing their function .
Comparison with Similar Compounds
5-(3,4-Dimethylphenyl)furan-2-carbaldehyde can be compared with other furan derivatives, such as:
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound has a trifluoromethyl group instead of the dimethyl groups, which can significantly alter its chemical properties and biological activity.
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: The presence of a hydroxy group can enhance the compound’s reactivity and potential for forming hydrogen bonds, affecting its interactions with biological targets.
5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde: The methoxy groups can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-14)15-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMWWGYBPMCJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(2-methyl-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2751872.png)

![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2751879.png)
![methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2751883.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)

![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)


